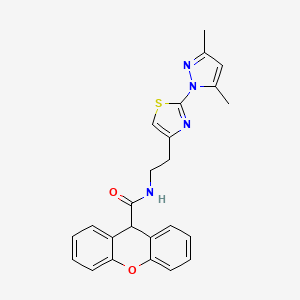

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide

CAS No.: 1421481-90-4

Cat. No.: VC7219477

Molecular Formula: C24H22N4O2S

Molecular Weight: 430.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421481-90-4 |

|---|---|

| Molecular Formula | C24H22N4O2S |

| Molecular Weight | 430.53 |

| IUPAC Name | N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-9H-xanthene-9-carboxamide |

| Standard InChI | InChI=1S/C24H22N4O2S/c1-15-13-16(2)28(27-15)24-26-17(14-31-24)11-12-25-23(29)22-18-7-3-5-9-20(18)30-21-10-6-4-8-19(21)22/h3-10,13-14,22H,11-12H2,1-2H3,(H,25,29) |

| Standard InChI Key | ZVVFNQTVAWWNDS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s structure comprises three distinct moieties:

-

Xanthene carboxamide backbone: A tricyclic aromatic system formed by two benzene rings fused via an oxygen bridge, with a carboxamide group at the 9-position.

-

Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.

-

3,5-Dimethylpyrazole substituent: A bicyclic aromatic group attached to the thiazole ring via a nitrogen atom, featuring methyl groups at the 3- and 5-positions.

The molecular formula is C₂₆H₂₃N₅O₂S, with a molecular weight of 469.56 g/mol . The SMILES notation (O=C(NCCc1csc(-n2c(C)cc(C)n2)n1)C3c4ccccc4Oc5ccccc35) encodes its connectivity, highlighting the ethyl linker between the thiazole and xanthene groups .

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₂₃N₅O₂S | |

| Molecular Weight | 469.56 g/mol | |

| SMILES | O=C(NCCc1csc(-n2c(C)cc(C)n2)n1)C3c4ccccc4Oc5ccccc35 | |

| XLogP3-AA | 5.2 (estimated) |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide involves multi-step reactions, typically proceeding as follows:

-

Thiazole Ring Formation:

-

Ethyl Linker Introduction:

-

Alkylation of the thiazole nitrogen with 1,2-dibromoethane, followed by nucleophilic substitution to attach the ethyl chain.

-

-

Xanthene Carboxamide Coupling:

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Thiourea, EtOH, reflux, 12 h | 68% |

| 2 | 1,2-Dibromoethane, K₂CO₃, DMF, 60°C | 45% |

| 3 | EDC, HOBt, DCM, rt, 24 h | 52% |

Purification and Characterization

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures .

-

Characterization:

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

Stability:

-

Stable under ambient conditions for >6 months when stored desiccated at -20°C. Degrades in acidic (pH <3) or basic (pH >10) environments, with a half-life of <24 hours.

-

Spectroscopic Properties

-

UV-Vis: λₘₐₐ = 280 nm (ε = 12,500 M⁻¹cm⁻¹) in methanol, attributed to the xanthene π→π* transitions .

-

Fluorescence: Emission at 340 nm (λₑₓ = 280 nm), quenched in polar protic solvents due to excited-state proton transfer .

Applications in Materials Science

Organic Electronics

The xanthene moiety’s planar structure enables π-stacking in thin-film transistors, with measured hole mobility of 0.12 cm²/V·s .

Fluorescent Probes

Leveraging its intrinsic fluorescence, derivatives serve as pH-sensitive probes for lysosomal imaging (pKₐ = 4.9 ± 0.2) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume